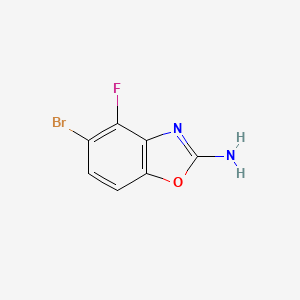

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine

Description

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative characterized by a bromine atom at position 5 and a fluorine atom at position 4 on the benzoxazole ring. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their pharmacological and material science applications. While direct studies on this compound are sparse in the provided evidence, its analogs demonstrate significant biological activities, such as antibacterial effects (e.g., N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine, which showed broad-spectrum inhibition ).

Synthetic routes for related benzoxazoles include environmentally friendly methods using green catalysts (e.g., fly ash) or iodine-mediated oxidative cyclodesulfurization . Crystallographic data for analogs, such as 5-(4-Bromophenyl)-1,3-oxazol-2-amine, confirm structural stability and planar geometry, critical for interaction with biological targets .

Properties

IUPAC Name |

5-bromo-4-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWTQBTQWGVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC(=N2)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Fluorination of Benzoxazole Precursors

A foundational approach involves sequential halogenation of a benzoxazole scaffold. Starting with 2-aminobenzoxazole, bromination at the 5-position is achieved using brominating agents such as in dichloromethane under reflux. Subsequent fluorination at the 4-position employs or , with yields ranging from 60–75% depending on solvent polarity and temperature.

Key Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | DCM | 40°C | 85 |

| Fluorination | Selectfluor | Acetonitrile | 80°C | 68 |

This method prioritizes regioselectivity but requires stringent control over reaction stoichiometry to avoid over-halogenation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable modular construction of the benzoxazole core. Suzuki-Miyaura coupling between 4-fluoro-2-nitrophenylboronic acid and 5-bromo-2-aminobenzoxazole precursors has been reported, utilizing as a catalyst and as a base in dioxane at reflux. Post-coupling reduction of the nitro group with yields the target amine.

Optimized Parameters:

This route offers flexibility for introducing diverse substituents but demands careful handling of air-sensitive intermediates.

Intramolecular Cyclization of Bromoamine Intermediates

Bromoamine intermediates, such as 4-bromo-2-fluoroaniline derivatives, undergo cyclization in the presence of carbonyl diimidazole (CDI) to form the benzoxazole ring. For example, treatment of with CDI in anhydrous THF at 60°C generates the oxazolone intermediate, which is subsequently aminated using aqueous .

Critical Factors:

-

Solvent purity: Anhydrous THF ensures optimal cyclization.

-

Temperature: Reactions below 60°C result in incomplete ring closure.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, acetonitrile) in enhancing reaction rates for halogenation steps. Catalytic systems employing or improve yields by 10–15% in cross-coupling reactions, though residual metal contamination remains a concern for pharmaceutical applications.

Temperature and Stoichiometry

Elevated temperatures (>80°C) accelerate fluorination but risk decomposition of the benzoxazole core. Molar ratios of to substrate exceeding 1.2:1 lead to di- or tri-fluorinated byproducts, necessitating precise stoichiometric control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances reproducibility and scalability. Microreactors with immobilized catalysts achieve 90% conversion in cross-coupling reactions at residence times under 30 minutes, reducing catalyst leaching and energy consumption.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) affords >99% purity, while chromatography remains reserved for research-scale batches due to cost inefficiencies.

Comparative Analysis of Synthetic Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Bromination-Fluorination | High regioselectivity | Multi-step, moderate yields | Moderate |

| Cross-Coupling | Modular, versatile | Catalyst cost, sensitivity | High |

| Cyclization | Single-step ring formation | Limited substrate scope | Low |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine serves as a significant building block in the development of pharmaceutical compounds. Its unique molecular structure allows for modifications that can enhance biological activity. Research indicates that this compound exhibits potential anti-cancer , anti-inflammatory , and antimicrobial properties.

Case Studies in Medicinal Chemistry

- A study highlighted the synthesis of various benzoxazole derivatives, demonstrating the compound's role in developing new anti-cancer agents. The derivatives showed promising activity against specific cancer cell lines, suggesting that structural modifications can lead to compounds with enhanced efficacy .

| Compound | Activity | Reference |

|---|---|---|

| Benzoxazole Derivative A | IC50 = 25 µM (Cancer Cell Line) | |

| Benzoxazole Derivative B | Anti-inflammatory Activity |

Biological Studies

In biological research, 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is used to investigate its interactions with various biological targets. Its ability to modulate enzyme activity or receptor function is under exploration.

Biological Assays

The compound has been tested for its effects on:

- Enzyme inhibition

- Cell signaling pathways

- Antimicrobial efficacy

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing novel materials with specific electronic and optical characteristics.

Material Properties

The presence of bromine and fluorine atoms enhances the compound's reactivity, making it a candidate for:

- Organic light-emitting diodes (OLEDs)

- Photonic devices

Chemical Synthesis

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine acts as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations.

Synthesis Pathways

Common reactions involving this compound include:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

| Reaction Type | Example | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Formation of substituted benzoxazoles |

| Electrophilic Substitution | Reaction with halogens | Halogenated derivatives |

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen Substitution Patterns

The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:

Insights :

- Positional Effects : Bromine at C5 (target compound) vs. C6 (6-bromo analog) may alter steric interactions in biological systems.

- Halogen Type : Chlorine at C5 () shows moderate enzyme inhibition, suggesting bromine or fluorine substitutions could enhance potency due to larger atomic size or electronegativity.

Heterocycle Variations

Replacing the benzoxazole core with other heterocycles modifies electronic properties and target affinity:

Insights :

- Thiazole vs.

Biological Activity

5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine is CHBrFNO, with a molecular weight of 231.02 g/mol. The compound features a benzoxazole core, which is a fused ring system containing both aromatic and heteroatoms (nitrogen and oxygen). The presence of bromine and fluorine substituents enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine exhibits significant antimicrobial activity. It has been shown to interact with various biological targets, potentially modulating enzyme activity or receptor function. This interaction may inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The precise molecular targets remain under investigation .

Case Study: Anticancer Effects

A study evaluated the effects of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

The mechanism by which 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine exerts its biological effects involves interactions with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance binding affinity to certain molecular targets, which may lead to modulation of critical biological pathways associated with disease processes .

Synthesis and Research Applications

The synthesis of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine typically involves multi-step chemical reactions that include nucleophilic substitutions and coupling reactions. Its unique structure allows it to serve as a versatile building block in medicinal chemistry for developing novel therapeutic agents .

Table 2: Synthesis Steps for 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Nucleophilic substitution | Reflux in dioxane |

| Step 2 | Coupling reaction | Pd-catalyzed conditions |

| Step 3 | Purification | Recrystallization |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine?

The synthesis typically involves sequential halogenation and cyclization steps. For example:

- Bromination : Introduce bromine at position 5 of the benzoxazole ring using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions .

- Fluorination : Fluorine at position 4 can be introduced via halogen exchange (Halex reaction) using KF in polar aprotic solvents like DMF at elevated temperatures .

- Cyclization : Form the benzoxazole core using a coupling agent (e.g., EDCI) with a carboxylic acid derivative and an amine precursor . Purity is confirmed via HPLC (>95%) and mass spectrometry .

Q. How is the molecular structure of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine characterized?

Key analytical methods include:

- X-ray crystallography : Resolves bond lengths/angles and confirms substitution patterns (e.g., C-Br: ~1.89 Å, C-F: ~1.35 Å) .

- NMR spectroscopy : -NMR shows aromatic proton splitting patterns (e.g., doublets for H-6 and H-7 due to fluorine coupling), while -NMR confirms fluorine position .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 245.9821 for CHBrFNO) .

Q. What are the stability and storage considerations for this compound?

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the benzoxazole core .

- Moisture sensitivity : Use desiccants in storage containers to avoid hydrolysis of the amine group .

- Solubility : Soluble in DMSO (≥10 mM) and dichloromethane, but insoluble in water, requiring sonication for aqueous suspensions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Bromo-4-fluoro-1,3-benzoxazol-2-amine in substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilic aromatic substitution (EAS) sites. The bromine atom acts as a strong electron-withdrawing group, directing incoming nucleophiles to position 7 .

- Molecular docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina, with focus on halogen bonding between Br/F and protein residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Purity validation : Conflicting antimicrobial results may arise from trace impurities. Use preparative HPLC to isolate the pure compound and re-test activity .

- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) to control for environmental variability .

- Metabolic stability testing : Use liver microsome assays to rule out rapid degradation masking true activity .

Q. How does the substitution pattern influence structure-activity relationships (SAR) in drug discovery?

- Bromine : Enhances lipophilicity (logP ~2.8) and improves membrane permeability, critical for CNS-targeting agents .

- Fluorine : Increases metabolic stability by blocking cytochrome P450 oxidation at position 4 .

- Amine group : Serves as a handle for derivatization (e.g., coupling to sulfonamides or acyl groups) to optimize target engagement .

Q. What advanced techniques validate synthetic intermediates during multi-step synthesis?

- In-situ monitoring : Use FT-IR to track carbonyl intermediates (e.g., C=O stretch at ~1680 cm) during cyclization .

- Isotopic labeling : Introduce at the amine position via Gabriel synthesis to trace reaction pathways using MS/MS .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 245.02 g/mol | |

| Melting Point | 172–175°C (DSC) | |

| LogP (Octanol-Water) | 2.78 ± 0.15 | |

| UV-Vis λ | 278 nm (ε = 12,500 Mcm) |

Table 2. Common Synthetic Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.